Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound is known for its unique structure, which includes a methoxy group and a prop-1-en-1-yl group attached to a phenoxyacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate can be synthesized through the methylation of isoeugenol. The process involves adding isoeugenol to a potassium hydroxide solution, followed by the addition of dimethyl sulfate under stirring conditions. The resulting oil layer is then distilled to obtain the final product .
Industrial Production Methods
In industrial settings, the synthesis of methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or prop-1-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: It is used in the formulation of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate involves its interaction with various molecular targets. It can inhibit the production of nitric oxide and hydrogen peroxide in synoviocytes treated with lipopolysaccharides and tumor necrosis factor-alpha. This inhibition is achieved through the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate can be compared with similar compounds such as:
Isoeugenol: A precursor in its synthesis, known for its use in fragrances and flavorings.
Methyl eugenol: Similar in structure but with different functional groups, used in perfumery and as an insect attractant.
Methyl chavicol: Another structurally related compound with applications in flavorings and fragrances.
Properties
IUPAC Name |
methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-5-10-6-7-11(12(8-10)15-2)17-9-13(14)16-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQWZZPCGOXVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.